N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form reversible covalent bonds with active site residues in enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- N-[(3-methoxy-4-butoxyphenyl)methylidene]hydroxylamine
- N-[(3-methoxy-4-hexyloxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The pentoxy group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological membranes and proteins.
Properties
IUPAC Name |
N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIYEUGVMDFDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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